

# bezuclastinib dose reduction strategies adverse events

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## Compound Focus: Bezuclastinib

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## Bezuclastinib Adverse Event & Dose Reduction Guide

The table below summarizes the most common Grade 3+ adverse events and corresponding management strategies reported in recent clinical trials.

Adverse Event	Incidence (Grade 3+)	Recommended Management & Dose Reduction Strategies
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| **ALT/AST Increased (Hepatic Events)** | 10.8% (Combo in GIST) [1] [2]; 5.9% (NonAdvSM) [3] [4] | • **Monitoring:** Regular liver function tests. • **Dose Modification:** Led to dose reduction in **12.7%** of GIST patients on combination therapy [1] [2]. • **Discontinuation:** Rare (1.5% in GIST trials); all reported Grade 3 elevations were transient and resolved [1] [2]. | | **Hypertension** | 29.4% (Combo in GIST) [1] [5] | • Manage with standard antihypertensive therapy. No specific **bezuclastinib** dose adjustments reported. | | **Neutropenia** | 15.2% (Combo in GIST) [1] [5] | • Monitor blood counts. Incidence was similar to sunitinib monotherapy (15.4%) [1] [2]. | | **Anemia** | 9.3% (Combo in GIST) [1] [5] | • Monitor blood counts. | | **Diarrhea** | 7.8% (Combo in GIST) [1] [5] | • Incidence was similar to sunitinib monotherapy (7.2%) [1] [2]. | | **Other Common Events (Low Grade)** | | • **Hair Color Change, Altered Taste, Nausea** [6] [3] [4]. • These were predominantly low grade, and did not typically require dose modification. |

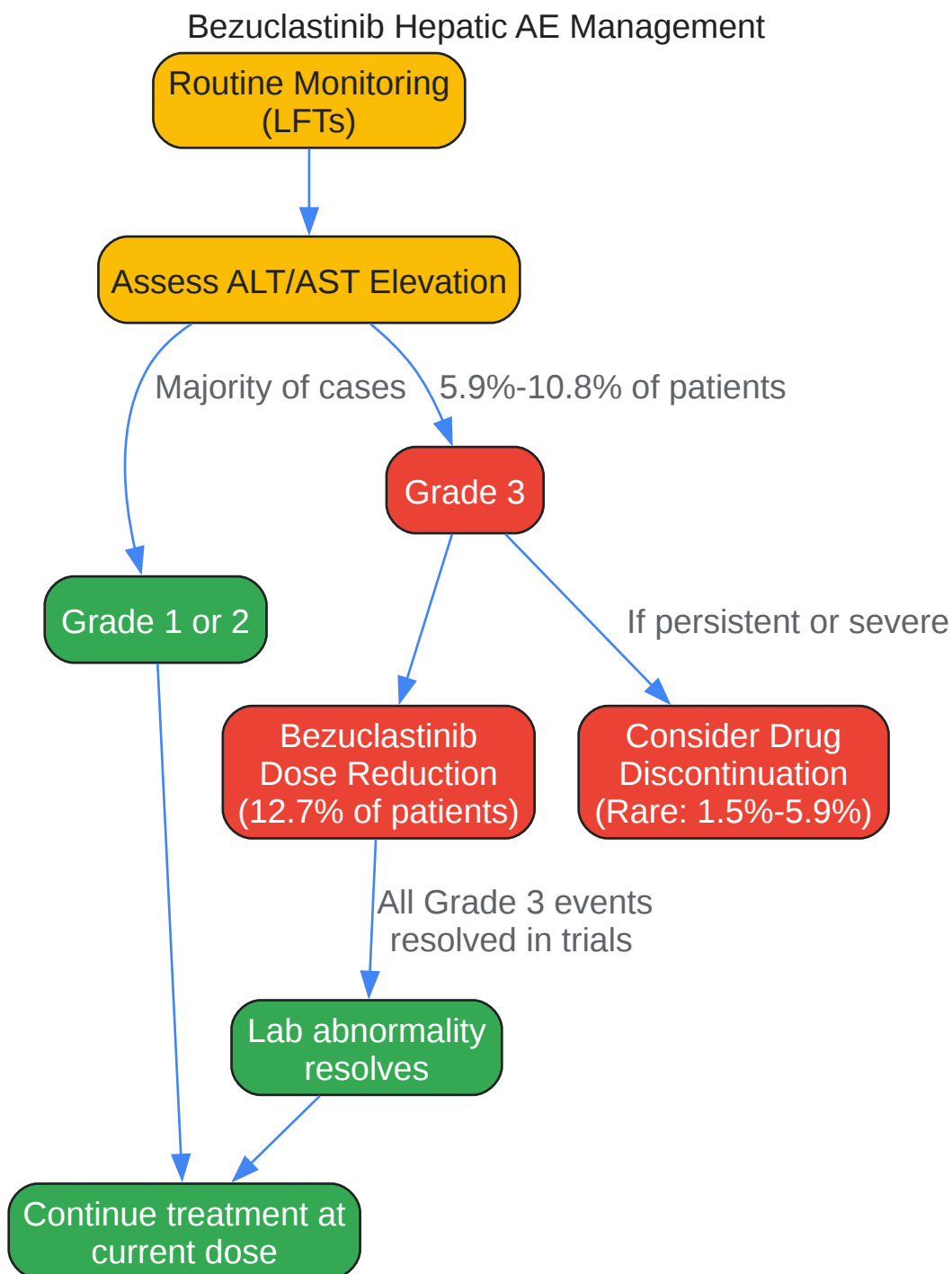
## Clinical Management Protocols

Here are the detailed experimental protocols and key findings from the clinical trials that inform the management strategies above.

- **Protocol for Hepatic Adverse Event Management:** In the Phase 3 PEAK trial, hepatic events were primarily lab abnormalities without associated clinical symptoms. The protocol involved **close monitoring of ALT/AST levels**. Dose reductions for **bezuclastinib** were implemented when necessary, which successfully managed the condition in most patients, with a low rate of permanent discontinuation (1.5%) [1] [2]. In the SUMMIT trial, all treatment discontinuations due to elevated ALT/AST (5.9% of patients) were reported to have fully resolved [3] [4].
- **Safety Profile Context:** Across trials, **bezuclastinib** has demonstrated a **favorable and manageable safety profile**. In the PEAK trial, no unique risks were identified when adding **bezuclastinib** to sunitinib beyond the known profile of sunitinib itself [1] [5]. The overall discontinuation rate due to treatment-related adverse events was 7.4% for the combination versus 3.8% for sunitinib alone [1].

## Clinical Decision-Making Pathway

The workflow below outlines the key decision points for managing the most clinically relevant adverse event, elevated liver enzymes, based on data from the PEAK and SUMMIT trials.



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